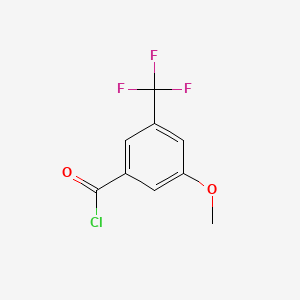
3-Methoxy-5-(trifluoromethyl)benzoyl chloride
描述
3-Methoxy-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and oxidation reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule of the compound. The specifics of this interaction would depend on the exact nature of the target molecule.
Biochemical Pathways
It’s known that the compound can be used to synthesize a variety of other compounds, including neurokinin antagonists and chlorinated herbicides . These synthesized compounds may affect various biochemical pathways depending on their specific structures and targets.
Result of Action
The molecular and cellular effects of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride’s action would depend on the specific targets and pathways it affects. As mentioned earlier, the compound can be used to synthesize a variety of other compounds, which may have various effects depending on their specific structures and targets .
生化分析
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, leading to the formation of stable complexes. The compound is known to react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes and promoting DNA fragmentation. Additionally, it can inhibit the proliferation of cells by interfering with the cell cycle, particularly at the G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound has been found to inhibit the activity of certain kinases, which are essential for cell signaling and growth. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or moisture. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, such as reduced cell viability and altered metabolic activity. These effects are often observed in in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage, gastrointestinal distress, and neurotoxicity. These threshold effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver through phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes lead to the formation of metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various organelles, such as the nucleus, mitochondria, and endoplasmic reticulum. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-Methoxy-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of the starting materials to the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Methoxy-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-5-(trifluoromethyl)benzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Bases: Such as triethylamine, used to neutralize acids formed during reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Biaryl Compounds: Formed from coupling reactions.
科学研究应用
3-Methoxy-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.
4-(Trifluoromethyl)benzoyl chloride: The trifluoromethyl group is at the 4-position, affecting its reactivity and properties.
3-Methoxybenzoyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
3-Methoxy-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-5(8(10)14)2-6(4-7)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMFMHOCMZSKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



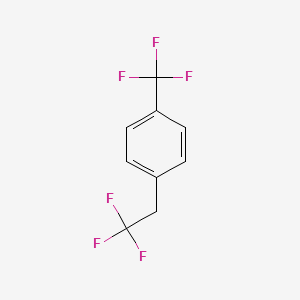
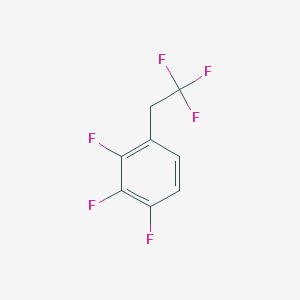
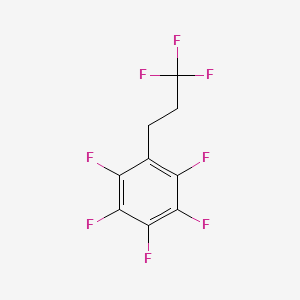
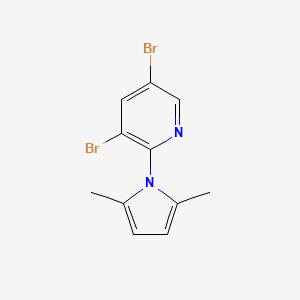
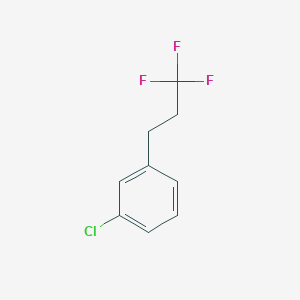
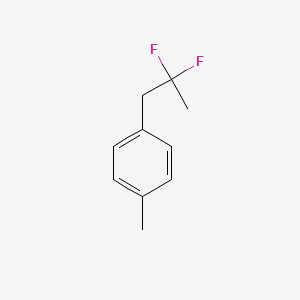
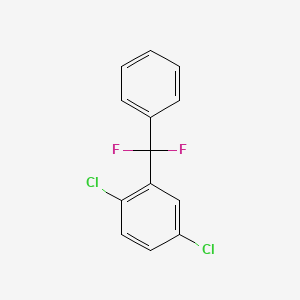

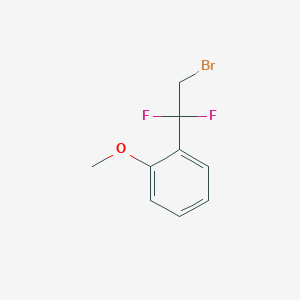

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)
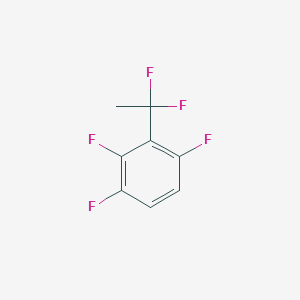
![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)
